molecular formula C20H18N4O3S B2367433 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide CAS No. 1207006-90-3

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide

Cat. No.: B2367433
CAS No.: 1207006-90-3
M. Wt: 394.45
InChI Key: UEQMGHUUQBZMDK-UHFFFAOYSA-N
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Description

Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of these compounds involved the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the sources .

Scientific Research Applications

Inhibitory Potency and Selectivity

Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide have shown remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT). These compounds, including variations with nonpolar substituents on the sulfonamide nitrogen, demonstrate high PNMT inhibitory potency and selectivity, suggesting their potential utility in crossing the blood-brain barrier due to their calculated log P values. This characteristic makes them candidates for further exploration in medical research, particularly in areas where selective inhibition of PNMT is desirable (Grunewald, Romero, & Criscione, 2005).

Catalytic Applications in Organic Synthesis

The catalytic properties of materials related to this compound have been explored for the synthesis of complex organic structures. Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4, for instance, has been used as an efficient heterogeneous solid acid catalyst in the preparation of spirooxindoles. This demonstrates the compound's utility in facilitating multi-component reactions under mild conditions, highlighting its potential application in organic synthesis and pharmaceutical manufacturing (Shahbazi-Alavi & Safaei-Ghomi, 2019).

Anticancer Activity

Derivatives of this chemical framework have been investigated for their anticancer properties. For example, research into sulfonamides carrying biologically active motifs revealed cytotoxic activities against various cancer cell lines, including human breast cancer cells. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ghorab, Al-Said, & Nissan, 2012).

Antimicrobial Evaluation

Studies have also evaluated the antimicrobial efficacy of novel heterocyclic compounds bearing the sulfonamide group. These investigations have led to the development of compounds with promising antibacterial and antifungal activities, indicating the broader applicability of this chemical class in combating infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-20(19-13-21-9-10-22-19)23-17-7-6-15-8-11-24(14-16(15)12-17)28(26,27)18-4-2-1-3-5-18/h1-7,9-10,12-13H,8,11,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQMGHUUQBZMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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